Cas no 1035928-97-2 (4-(3,4-difluorophenyl)-2-methoxybenzoic Acid)

4-(3,4-difluorophenyl)-2-methoxybenzoic Acid is a versatile organic compound characterized by its 4-(3,4-difluorophenyl) group and 2-methoxybenzoic acid moiety. This compound offers unique electronic properties, making it suitable for various synthetic applications, including the synthesis of pharmaceuticals and agrochemicals. Its structural features contribute to its stability and reactivity, facilitating efficient chemical transformations.
4-(3,4-difluorophenyl)-2-methoxybenzoic Acid structure
1035928-97-2 structure
Product Name:4-(3,4-difluorophenyl)-2-methoxybenzoic Acid
CAS No:1035928-97-2
MF:C14H10F2O3
MW:264.224211215973
MDL:MFCD18319971
CID:1138012
PubChem ID:53225885
Update Time:2025-06-20

4-(3,4-difluorophenyl)-2-methoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid
    • 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
    • 1035928-97-2
    • DTXSID00689617
    • 4-(3,4-Difluorophenyl)-2-methoxybenzoic acid, 95%
    • MFCD18319971
    • SCHEMBL3138697
    • MDL: MFCD18319971
    • Inchi: 1S/C14H10F2O3/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-11(15)12(16)6-8/h2-7H,1H3,(H,17,18)
    • InChI Key: YXNSUOBJTBYJHP-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1C=CC(C(=O)O)=C(C=1)OC)F

Computed Properties

  • Exact Mass: 264.05980050g/mol
  • Monoisotopic Mass: 264.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.5Ų

4-(3,4-difluorophenyl)-2-methoxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327102-5g
4-(3,4-Difluorophenyl)-2-methoxybenzoic acid, 95%; .
1035928-97-2 95%
5g
€1159.00 2024-06-08
abcr
AB327102-5 g
4-(3,4-Difluorophenyl)-2-methoxybenzoic acid, 95%; .
1035928-97-2 95%
5g
€1159.00 2023-04-26

4-(3,4-difluorophenyl)-2-methoxybenzoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1035928-97-2)4-(3,4-difluorophenyl)-2-methoxybenzoic Acid
Order Number:A1153579
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:21
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid

Professional Introduction to 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid (CAS No. 1035928-97-2)

4-(3,4-difluorophenyl)-2-methoxybenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1035928-97-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, which include a 3,4-difluorophenyl substituent and a methoxy group at the second position of the benzene ring. Such structural motifs are often exploited in the design of bioactive molecules due to their ability to modulate electronic properties and interact with biological targets.

The presence of fluorine atoms in the 3,4-difluorophenyl moiety is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorinated aromatic compounds are well-documented for their enhanced metabolic stability, improved binding affinity, and altered lipophilicity, making them valuable in drug development. In particular, the electron-withdrawing nature of fluorine atoms can fine-tune the electronic distribution across the aromatic ring, thereby affecting hydrogen bonding interactions and overall molecular recognition.

4-(3,4-difluorophenyl)-2-methoxybenzoic Acid has been studied extensively for its potential applications in medicinal chemistry. The methoxy group at the second position introduces additional hydrogen bonding capabilities and influences the solubility profile of the compound. These structural attributes make it a promising scaffold for further derivatization and optimization toward therapeutic agents. Recent research has highlighted its utility as an intermediate in synthesizing novel inhibitors targeting various biological pathways.

In the context of contemporary pharmaceutical research, 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid has been explored for its potential role in developing small-molecule modulators of enzyme activity. For instance, studies have demonstrated its efficacy as a precursor in creating compounds that interact with serine/threonine proteases, which are implicated in inflammatory responses and cancer progression. The fluorinated phenyl ring enhances binding specificity by introducing steric and electronic constraints that improve receptor affinity.

Moreover, the compound’s methoxybenzoic acid core is reminiscent of known pharmacophores found in FDA-approved drugs. This similarity suggests that derivatives of 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid could exhibit desirable pharmacological properties such as oral bioavailability and target specificity. Researchers have leveraged computational modeling techniques to predict how modifications to this scaffold might enhance its interaction with biological targets while minimizing off-target effects.

Recent advances in synthetic methodologies have enabled more efficient access to complex derivatives of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups while preserving the integrity of the core structure. Such synthetic strategies are crucial for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

The biological activity of 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid has been investigated in several preclinical models. Preliminary studies suggest that it exhibits anti-inflammatory properties by modulating cytokine production pathways. The ability to interfere with pro-inflammatory signaling cascades makes it a candidate for therapeutic intervention in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has been explored as a potential mechanism for treating metabolic disorders.

Another area of interest is the compound’s potential application in oncology research. Fluorinated benzoic acid derivatives have shown promise as inhibitors of kinases involved in tumor growth and metastasis. By targeting specific enzymatic pathways dysregulated in cancer cells, 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid and its analogs may offer therapeutic benefits with improved selectivity over existing treatments. Combination therapy approaches using this compound alongside other chemotherapeutic agents are also being evaluated to overcome drug resistance mechanisms.

The chemical stability and solubility profile of 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid make it an attractive candidate for formulation into pharmaceutical products. Its compatibility with various solvent systems allows for diverse delivery modalities, including oral tablets and intravenous formulations. Efforts are ongoing to optimize its pharmacokinetic properties through structural modifications aimed at enhancing absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.

In conclusion, 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid (CAS No. 1035928-97-2) represents a structurally intriguing compound with significant potential in pharmaceutical development. Its unique combination of fluorine substitution and methoxy functionality provides a versatile platform for designing bioactive molecules with tailored properties. As research continues to uncover new applications for this scaffold, 4-(3,4-difluorophenyl)-2-methoxybenzoic Acid is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1035928-97-2)4-(3,4-difluorophenyl)-2-methoxybenzoic Acid
A1153579
Purity:99%
Quantity:5g
Price ($):687.0
Email